2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound with the molecular formula C12H15ClN2O2S and a molecular weight of 286.78 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 2-chloropropanoyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
2-(2-Chloropropanamido)acetic acid: This compound shares a similar chloropropanoyl group but differs in its overall structure and applications.
Ethyl 2-(2-chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This ester derivative has similar chemical properties but is used in different research contexts.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Properties
IUPAC Name |
2-(2-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-6(13)11(17)15-12-9(10(14)16)7-4-2-3-5-8(7)18-12/h6H,2-5H2,1H3,(H2,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRZPXMVUTVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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